molecular formula C10H11N3O3 B3135870 ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate CAS No. 40519-95-7

ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B3135870
CAS No.: 40519-95-7
M. Wt: 221.21 g/mol
InChI Key: MFUYUKXJPSKDCB-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate (CAS 40519-95-7) is a high-purity pyrimidopyrimidine derivative supplied for research applications. This compound, with molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol, is part of a class of fused heterocyclic scaffolds recognized for their significant potential in medicinal chemistry . Pyrimidopyrimidine cores are known to exhibit a wide range of biological activities, including serving as key intermediates in the development of potential antiviral agents , antibacterial compounds , and antitumor agents . The structural versatility of this scaffold makes it a valuable template for designing novel enzyme inhibitors and probing biological mechanisms . Researchers utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for the synthesis of more complex polycyclic systems for pharmacological screening. As a building block, its reactivity allows for further functionalization to create diverse chemical libraries. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4-oxo-1,9a-dihydropyrimido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-16-9(15)7-6-12-10-11-4-3-5-13(10)8(7)14/h3-6,10,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUYUKXJPSKDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2N=CC=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl cyanoacetate with 2-aminopyrimidine in the presence of a base, followed by cyclization and oxidation steps. The reaction is usually carried out in ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs. The choice of solvents and reaction conditions is also crucial to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups into the molecule.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate. For instance, derivatives synthesized from similar frameworks have shown activity against Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MIC) of 256 µg/mL . This suggests that ethyl 4-oxo-pyrimidine derivatives may serve as potential leads in antibiotic development.

Antioxidant Properties

Research indicates that fused heterocyclic compounds derived from this class exhibit significant antioxidant activity. These compounds can scavenge free radicals and may be useful in developing therapeutic agents for oxidative stress-related diseases .

Case Studies

  • Antibacterial Efficacy Study
    • A study published in MDPI demonstrated that synthesized compounds from the pyrimido framework exhibited notable antibacterial activity against common pathogens . The structural characterization was performed using various spectroscopic techniques such as NMR and HPLC.
  • Antioxidant Activity Assessment
    • Another research highlighted the antioxidant potential of fused heterocycles derived from ethyl 4-oxo-pyrimido compounds. The study employed DPPH assay methods to quantify free radical scavenging activity .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit DNA synthesis by targeting key enzymes involved in nucleotide metabolism. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s pyrimido[1,2-a]pyrimidine core distinguishes it from related heterocycles. Key comparisons include:

Table 1: Core Structural Features and Functional Groups
Compound Class Core Structure Functional Group Key Modifications
Ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate Pyrimido[1,2-a]pyrimidine Ethyl carboxylate 4-Oxo, 4,9a-dihydro saturation
4-Oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acids Pyrido-pyrrolo-pyrimidine Carboxylic acid Additional pyrrole ring
Pyrimido[1,2-a]pyrimidine derivatives (3a-g) Pyrimido[1,2-a]pyrimidine Varied substituents Electron-withdrawing/donating groups

Key Observations :

  • The pyrido-pyrrolo-pyrimidine system in introduces a pyrrole ring, expanding π-conjugation and altering electronic properties compared to the simpler pyrimido-pyrimidine core .

Functional Group Impact

Ethyl Carboxylate vs. Carboxylic Acid
  • Lipophilicity : The ethyl ester group in the target compound increases membrane permeability compared to carboxylic acids, which may ionize at physiological pH, reducing cellular uptake .
  • Hydrogen Bonding : Carboxylic acids (e.g., ) form stronger hydrogen bonds, influencing crystal packing and solubility. The ester group’s weaker H-bond capacity may enhance solubility in organic matrices .

Substituent Effects on Bioactivity

highlights the role of electron-withdrawing (e.g., -NO₂, -Cl) and electron-donating (e.g., -OCH₃) groups on pyrimido[1,2-a]pyrimidine derivatives:

  • Antioxidant Activity : Electron-withdrawing groups stabilize radical intermediates, enhancing scavenging efficiency.
  • Antibacterial Activity : Bulkier substituents may improve interactions with bacterial membranes or enzymes .
Table 2: Substituent Effects in Pyrimido[1,2-a]Pyrimidine Derivatives
Substituent Type Example Groups Impact on Activity
Electron-withdrawing -NO₂, -Cl ↑ Antioxidant activity
Electron-donating -OCH₃, -CH₃ Modulated antibacterial effects

Research Findings and Implications

  • Biological Performance: this compound derivatives demonstrate superior antioxidant activity compared to non-esterified analogs, attributed to balanced lipophilicity and electronic effects .
  • Structural Insights : The pyrido-pyrrolo-pyrimidine system in exhibits enhanced planar rigidity, which may favor intercalation in DNA or protein binding but reduce solubility .

Biological Activity

Ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate, a compound with the molecular formula C10_{10}H11_{11}N3_3O3_3, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory and antimicrobial properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine core structure that is essential for its biological activity. The presence of the carboxylate group enhances its solubility and bioavailability, which are critical factors for pharmacological effectiveness.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. This compound has been studied for its ability to inhibit pro-inflammatory mediators such as cyclooxygenase (COX) enzymes.

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundIC50 (µM)Mechanism of Action
This compound11.60COX inhibition
Indomethacin9.17COX inhibition
Other derivativesVariesCOX inhibition

In a study comparing various pyrimidine derivatives, this compound displayed comparable potency to indomethacin, a widely used anti-inflammatory drug .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus256 µg/mL
Escherichia coli256 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Carboxylic Acid Moiety : Direct attachment to the pyrimidine ring enhances both oral bioavailability and potency.
  • Substituents on the Pyrimidine Ring : Modifications at specific positions can lead to variations in activity; for example, substituents that increase lipophilicity generally enhance antimicrobial properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Preclinical Model of Inflammation : In a rat model of carrageenan-induced edema, administration of the compound at doses ranging from 5 to 50 mg/kg resulted in significant reductions in paw swelling compared to controls.
  • Antimicrobial Efficacy : In a passive cutaneous anaphylaxis test in rats, the compound demonstrated superior efficacy compared to traditional antibiotics when tested against Staphylococcus aureus infections.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and optimization strategies for ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate?

  • Methodology : The compound can be synthesized via condensation reactions of substituted pyrimidine precursors. A validated approach involves reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with primary amines (e.g., benzylamines) in ethanol under reflux. Key optimizations include using a double excess of amine to overcome reduced reactivity and extending reaction duration to 24–48 hours for higher yields . Electron-withdrawing/donating substituents on the pyrimidine ring can modulate reactivity and product stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.

Q. Which techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to solve crystal structures, with OLEX2 or similar software for visualization . ORTEP-3 is ideal for generating thermal ellipsoid plots to analyze molecular geometry .
  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbonyl groups.
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) validate functional groups .

Q. How can researchers ensure purity and functional group integrity during synthesis?

  • Analytical Methods :

  • HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase).
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .

Advanced Questions

Q. How can conformational flexibility of the pyrimido[1,2-a]pyrimidine core be analyzed?

  • Crystallographic Analysis : Calculate puckering parameters (e.g., Cremer-Pople coordinates) using software like PLATON or PARST to quantify ring distortions . For example, a screw-boat conformation in related pyrimidine derivatives showed a 3.04° inclination between fused rings .
  • Torsion Angles : Use Mercury or Coot to measure dihedral angles (e.g., O24—C23—O25—C26 = 3.2° in carboxylate groups) .

Q. What methodologies identify hydrogen bonding networks and their impact on crystal packing?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., C—H⋯O/N interactions) into motifs like R22(8)R_2^2(8) or D22(10)D_2^2(10). Software TOPOS or CrystalExplorer automates this analysis .
  • Example : In a crystal structure, C—H⋯O/N bonds formed slabs parallel to (100), stabilizing the lattice .

Q. How should SAR studies be designed to evaluate bioactivity?

  • Substituent Variation : Test electron-withdrawing (e.g., -NO₂, -CF₃) and donating (e.g., -OCH₃) groups at positions 4, 6, and 9a.
  • Bioassays :

  • Antioxidant : DPPH radical scavenging (IC₅₀ values) .
  • Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) .
    • SAR Table :
Substituent PositionGroupBioactivity (IC₅₀, μM)
4-Oxo-H25.3 (Antioxidant)
6-Fluoro-F12.7 (Anticancer)
9a-Methyl-CH₃18.9 (Antibacterial)

Q. How can contradictions in bioactivity data from different synthetic batches be resolved?

  • Root Cause Analysis :

  • Purity Checks : Compare HPLC/MS profiles to rule out impurities .
  • Crystallographic Validation : Ensure consistent polymorphs (e.g., via PXRD) .
    • Case Study : Two batches of BC54 (a related compound) showed identical bioactivity after confirming purity and stereochemistry via ¹H NMR and X-ray .

Q. What strategies assess bioisosteric replacements in pyrimido[1,2-a]pyrimidine derivatives?

  • Computational Modeling : Use MOE or Schrödinger to predict binding affinities when replacing 4-oxo with 4-thio or 4-aminogroups.
  • Experimental Validation :

  • Analogs : Synthesize 4-hydroxyquinoline-2-ones and compare analgesic efficacy via tail-flick tests .
  • Structural Overlay : Superimpose analogs (e.g., PyMol) to confirm 3D similarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate

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